Cas no 4512-00-9 (5,6-Diphenyl-1,2,4-triazin-3-ol)

5,6-Diphenyl-1,2,4-triazin-3-ol 化学的及び物理的性質
名前と識別子
-
- 5,6-Diphenyl-1,2,4-triazin-3(2H)-one
- 1,2,4-Triazin-3(2H)-one,5,6-diphenyl-
- 5,6-Diphenyl-1,2,4-triazin-3-ol
- 1,6-diphenyl-4-oxo-3,4,5,6-tetrahydro-2,3,5-triazine
- 2,3-dihydro-5,6-diphenyl-as-triazin-3-one
- 3-HYDROXY-5,6-DIPHENYL-1,2,4-TRIAZINE
- 3-oxo-5,6-diphenyl-2,3-dihydro-as-triazine
- 4-triazin-3(2h)-one,5,6-diphenyl-2
- 5,6-diphenyl-2(4)H-[1,2,4]triazin-3-one
- 5,6-Diphenyl-2H-[1,2,4]triazin-3-on
- 5,6-DIPHENYL-3-HYDROXY-1,
- 5,6-diphenyl-as-triazin-3(2h)-one
- 5,6-diphenyl-as-triazin-3-o
- 5,6-diphenyl-as-triazin-3-ol
- 1,4-Triazin-3(2H)-one, 5,6-diphenyl-
- 5,6-Diphenyl-1,2,4-triazin-3(2H)-one #
- NSC-149640
- AI3-15232
- NSC 149640
- NCGC00246640-01
- DTXSID20196393
- NSC 15449
- NSC15449
- CHEMBL319305
- as-Triazin-3-ol,6-diphenyl-
- HMS644G13
- Z56860350
- CMLDBU00003589
- AKOS001061076
- 5,6-Diphenyl-3-hydroxy-1,2,4-triazine
- A872424
- SR-01000410951-1
- 5,6-diphenyl-2H-1,2,4-triazin-3-one
- EINECS 224-833-6
- ChemDiv1_020209
- CCG-237727
- SMR000567701
- HMS648K06
- 7X-0815
- SCHEMBL2500703
- 4512-00-9
- EU-0038207
- NSC38614
- NSC-38614
- SR-01000410951
- NSC149640
- FT-0619836
- ChemDiv1_021698
- SB73274
- VTOJJDGNQGCRLP-UHFFFAOYSA-N
- MLS001181969
- NSC-15449
- HMS2850G05
- NSC 38614
- As-Triazin-3(2H)-one, 5,6-diphenyl-
- as-TRIAZIN-3-OL, 5,6-DIPHENYL-
- EN300-17024
- Oprea1_429076
- 5,6-Diphenyl-1,2,4-triazin-3-one
- NS00031486
- 1,2,4-Triazin-3(2H)-one, 5,6-diphenyl-
- J-516548
- diphenyl-1,2,4-triazin-3-ol
- as-Triazin-3(2H)-one,6-diphenyl-
- Oprea1_323195
- AKOS005071077
- MFCD00014640
- CCG-106574
- AKOS005229015
- STK154726
- AK-830/13217183
- AG-670/32986048
- 5,6-diphenyl-1,2,4-triazin-3(4H)-one
-
- MDL: MFCD00014640
- インチ: InChI=1S/C15H11N3O/c19-15-16-13(11-7-3-1-4-8-11)14(17-18-15)12-9-5-2-6-10-12/h1-10H,(H,16,18,19)
- InChIKey: VTOJJDGNQGCRLP-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)C2=NC(=NN=C2C3=CC=CC=C3)O
計算された属性
- せいみつぶんしりょう: 249.09000
- どういたいしつりょう: 249.090212
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.8
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.1469 (rough estimate)
- ゆうかいてん: 224-225°C
- ふってん: 392.37°C (rough estimate)
- フラッシュポイント: 241.9°C
- 屈折率: 1.5700 (estimate)
- PSA: 58.90000
- LogP: 2.91120
5,6-Diphenyl-1,2,4-triazin-3-ol セキュリティ情報
- 危険物輸送番号:UN 2811
- 危険カテゴリコード: 22-36/37/38
- セキュリティの説明: S26-S36/37/39
- RTECS番号:XZ2852000
- セキュリティ用語:S26;S36/37/39
- リスク用語:R22; R36/37/38
- 危険レベル:IRRITANT
5,6-Diphenyl-1,2,4-triazin-3-ol 税関データ
- 税関コード:2933699090
- 税関データ:
中国税関コード:
2933699090概要:
2933699090他の構造的に不縮合なトリアジン環含有化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933699090は、水素化の有無にかかわらず、非縮合トリアジン環の他の化合物を構造中に含む。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:20.0%
5,6-Diphenyl-1,2,4-triazin-3-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25195-0.25g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95% | 0.25g |
$19.0 | 2023-02-14 | |
TRC | B430368-50mg |
5,6-Diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 50mg |
$ 65.00 | 2022-06-07 | ||
Enamine | EN300-25195-0.5g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95% | 0.5g |
$19.0 | 2023-02-14 | |
Enamine | EN300-17024-0.5g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95.0% | 0.5g |
$19.0 | 2025-03-21 | |
Enamine | EN300-17024-2.5g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95.0% | 2.5g |
$54.0 | 2025-03-21 | |
Enamine | EN300-17024-5.0g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95.0% | 5.0g |
$103.0 | 2025-03-21 | |
Enamine | EN300-17024-0.05g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
TRC | B430368-100mg |
5,6-Diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 100mg |
$ 80.00 | 2022-06-07 | ||
Enamine | EN300-25195-2.5g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95% | 2.5g |
$40.0 | 2023-02-14 | |
Enamine | EN300-25195-1.0g |
diphenyl-1,2,4-triazin-3-ol |
4512-00-9 | 95% | 1.0g |
$20.0 | 2023-02-14 |
5,6-Diphenyl-1,2,4-triazin-3-ol 関連文献
-
C. W. Rees,A. A. Sale J. Chem. Soc. D 1971 532
-
2. Ring contraction of 1,2,4-triazin-3-ones to imidazolin-2-ones and 1,2,3-triazolesCharles W. Rees,Alan A. Sale J. Chem. Soc. Perkin Trans. 1 1973 545
5,6-Diphenyl-1,2,4-triazin-3-olに関する追加情報
Recent Advances in the Study of 5,6-Diphenyl-1,2,4-triazin-3-ol (CAS: 4512-00-9): A Comprehensive Research Brief
5,6-Diphenyl-1,2,4-triazin-3-ol (CAS: 4512-00-9) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold for drug development, particularly in the context of anti-inflammatory, anticancer, and antimicrobial agents. This research brief synthesizes the latest findings on this compound, highlighting its mechanisms of action, synthetic pathways, and emerging applications in biomedicine.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 5,6-Diphenyl-1,2,4-triazin-3-ol exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme involved in inflammatory pathways. The researchers employed molecular docking simulations and in vitro assays to elucidate the compound's binding affinity and selectivity, revealing a promising avenue for the development of novel anti-inflammatory drugs. These findings are particularly relevant given the ongoing demand for safer and more effective anti-inflammatory agents with reduced side effects.
In the realm of oncology, a recent preprint on bioRxiv (2024) investigated the anticancer potential of 5,6-Diphenyl-1,2,4-triazin-3-ol derivatives. The study identified several analogs with significant cytotoxicity against triple-negative breast cancer (TNBC) cell lines, with IC50 values in the low micromolar range. Mechanistic studies suggested that these compounds induce apoptosis via the intrinsic mitochondrial pathway, supported by Western blot analysis showing increased cleavage of caspase-3 and PARP. These results underscore the compound's potential as a lead structure for anticancer drug discovery.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 5,6-Diphenyl-1,2,4-triazin-3-ol. A 2024 Organic Process Research & Development article detailed a scalable, one-pot synthesis method with improved yield (82%) and purity (>98%), addressing previous challenges in large-scale production. The new protocol employs eco-friendly solvents and catalysts, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.
Emerging research has also explored the compound's antimicrobial properties. A multi-institutional study published in ACS Infectious Diseases (2023) reported that 5,6-Diphenyl-1,2,4-triazin-3-ol derivatives exhibit broad-spectrum activity against drug-resistant Gram-positive bacteria, including MRSA and VRE strains. The most potent analog showed a MIC of 2 µg/mL against MRSA, comparable to vancomycin, with a novel mechanism of action involving disruption of bacterial membrane integrity.
In conclusion, 5,6-Diphenyl-1,2,4-triazin-3-ol (CAS: 4512-00-9) represents a multifaceted compound with diverse therapeutic potential. Recent studies have significantly advanced our understanding of its pharmacological properties and synthetic accessibility. Future research directions may include structure-activity relationship (SAR) studies to optimize its drug-like properties, as well as in vivo efficacy and toxicity evaluations to further validate its clinical translatability. The compound's versatility positions it as a valuable asset in the ongoing quest for novel bioactive molecules in chemical biology and drug discovery.
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